molecular formula C20H18ClN5O B2666133 7-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 420831-87-4

7-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2666133
CAS RN: 420831-87-4
M. Wt: 379.85
InChI Key: QYCCPCBRJOOALA-UHFFFAOYSA-N
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Description

This compound is a small molecule featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It is part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of this compound involves the design of new small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process for this specific compound is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These scaffolds are part of a larger group of heterocyclic compounds . Further details about the exact molecular structure of this specific compound are not available in the retrieved papers.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimicrobial and Antioxidant Activities : A study focused on the synthesis of a series of triazolopyrimidines, including the specified compound, using the Biginelli protocol. These compounds were evaluated for their antimicrobial and antioxidant activities. The synthesis involved reactants like 4-(benzyloxy)-3-methoxybenzaldehyde and 2H-1,2,4-triazol-3-amine, among others, and the compounds showed promising antimicrobial and antioxidant properties (V. P. Gilava et al., 2020).

  • Heteroaromatization and Antimicrobial Activity : Another study explored the synthesis of various triazolopyrimidines through the heteroaromatization process. The resultant compounds, including pyrano[2,3-d]pyrimidines and triazolo[1,5-c]pyrimidines, were tested for their antimicrobial activity, highlighting the diverse chemical reactivity and potential biological applications of triazolopyrimidines (A. El-Agrody et al., 2001).

Chemical Synthesis and QSAR Studies

  • Microwave-Assisted Synthesis : A study demonstrated the microwave-assisted synthesis of triazolopyrimidine derivatives, aiming for efficient and green synthetic methods. These derivatives were analyzed for their anticonvulsant properties through QSAR (Quantitative Structure-Activity Relationship) studies, indicating the compound's potential in medicinal chemistry (V. A. Divate et al., 2014).

  • Antibacterial and Antifungal Activities : Another research focused on the synthesis of novel triazolopyrimidines, evaluating their antibacterial and antifungal activities. This underscores the compound's significance in developing new antimicrobial agents (J. H. Chauhan et al., 2019).

Supramolecular Chemistry

  • Hydrogen-bonded Supramolecular Assemblies : A study explored the synthesis of pyrimidine derivatives, including the compound of interest, for their ability to form hydrogen-bonded supramolecular assemblies. These findings are crucial for the development of materials with specific chemical and physical properties (M. Fonari et al., 2004).

Mechanism of Action

This compound is designed to inhibit CDK2, a target for cancer treatment . It has shown significant inhibitory activity, with IC50 values comparable to sorafenib, a control drug . The compound exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .

Future Directions

The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor . This could include more detailed studies into its mechanism of action, as well as its safety and efficacy in different models of cancer .

properties

IUPAC Name

7-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O/c1-12-3-9-16(10-4-12)25-19(27)17-13(2)24-20-22-11-23-26(20)18(17)14-5-7-15(21)8-6-14/h3-11,18H,1-2H3,(H,25,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCCPCBRJOOALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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